molecular formula C6H16NNa2O12P B1585848 4-Nitrophenyl phosphate disodium salt hexahydrate CAS No. 333338-18-4

4-Nitrophenyl phosphate disodium salt hexahydrate

Cat. No.: B1585848
CAS No.: 333338-18-4
M. Wt: 371.14 g/mol
InChI Key: KAKKHKRHCKCAGH-UHFFFAOYSA-L
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Description

4-Nitrophenyl phosphate disodium salt hexahydrate is a chromogenic substrate widely used in biochemical assays. It is particularly known for its application in enzyme-linked immunosorbent assays (ELISA) to detect the activity of phosphatases. The compound has the molecular formula C6H4NO6PNa2·6H2O and a molecular weight of 371.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl phosphate disodium salt hexahydrate is synthesized through the phosphorylation of 4-nitrophenol. The reaction typically involves the use of phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NO}_2)\text{OH} + \text{POCl}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{OPO}_3\text{H}_2 ] The product is then neutralized with sodium hydroxide to form the disodium salt, followed by crystallization to obtain the hexahydrate form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale phosphorylation reactions under controlled conditions. The process includes the use of automated reactors to ensure consistent quality and yield. The final product is purified through recrystallization and dried to obtain the hexahydrate form .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl phosphate disodium salt hexahydrate primarily undergoes hydrolysis reactions catalyzed by phosphatases. The hydrolysis reaction releases 4-nitrophenol, which can be detected spectrophotometrically due to its yellow color.

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffer solution, such as glycine buffer (pH 10.4) or diethanolamine buffer (pH 9.8), in the presence of magnesium chloride (MgCl2) and zinc chloride (ZnCl2) to enhance enzyme activity .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-nitrophenol, which is yellow and can be quantified by measuring absorbance at 405 nm .

Scientific Research Applications

Key Applications

  • Enzyme Substrate in Assays
    • pNPP is predominantly used as a substrate for alkaline phosphatase in ELISA procedures. When ALP catalyzes the hydrolysis of pNPP, it produces p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm. This property makes it invaluable for detecting and quantifying proteins, antibodies, and antigens in biological samples .
  • Determination of Phosphatase Activity
    • The compound is also employed to measure the activity of both acid and alkaline phosphatases in various biological samples, including serum and tissue extracts. This application is crucial for clinical diagnostics, particularly in assessing liver function and bone diseases .
  • Research in Molecular Biology
    • In molecular biology, pNPP serves as a phosphorylating agent in nucleotide synthesis and is utilized in various biochemical assays to study enzyme kinetics and mechanisms .
  • Chromogenic Reaction Development
    • The chromogenic nature of the product formed upon hydrolysis allows for easy visualization and quantification of enzymatic reactions, which is beneficial in both research and clinical settings .

Data Table: Comparison of Applications

ApplicationDescriptionReference
ELISAUsed as a substrate for alkaline phosphatase conjugates
Phosphatase Activity AssayMeasures activity in serum and tissue extracts
Nucleotide SynthesisActs as a phosphorylating agent
Chromogenic ReactionProduces a yellow product measurable at 405 nm

Case Study 1: Clinical Diagnostics

In a study published by G-Biosciences, pNPP was utilized to determine alkaline phosphatase activity in human serum samples from patients with liver disease. The results demonstrated a significant correlation between elevated ALP levels and liver dysfunction markers, highlighting the utility of pNPP in clinical diagnostics .

Case Study 2: Biochemical Research

A research project conducted at a university laboratory focused on enzyme kinetics using pNPP as a substrate for ALP. The study illustrated how varying concentrations of pNPP affected reaction rates, providing insights into enzyme efficiency and substrate affinity. This type of research is critical for understanding enzyme behavior under different physiological conditions .

Comparison with Similar Compounds

4-Nitrophenyl phosphate disodium salt hexahydrate is often compared with other chromogenic substrates used in phosphatase assays. Some similar compounds include:

This compound is unique due to its high sensitivity and specificity in detecting phosphatase activity, making it a preferred choice in many biochemical assays .

Biological Activity

4-Nitrophenyl phosphate disodium salt hexahydrate (4-NPP) is a widely utilized compound in biochemical research, particularly as a substrate for phosphatase assays. This article will explore its biological activity, applications, and relevant research findings.

  • Molecular Formula : C₆H₆NNa₂O₆P·6H₂O
  • Molecular Weight : 383.17 g/mol
  • Physical State : Off-white crystalline powder
  • Solubility : Insoluble in water but soluble in alkaline buffers with sonication
  • Melting Point : 160-165°C
  • Density : 1.6 g/cm³

Biological Activity

4-NPP serves as a substrate for various phosphatases, particularly alkaline phosphatase (ALP). The enzymatic hydrolysis of 4-NPP leads to the release of p-nitrophenol, which can be quantitatively measured due to its yellow color, making it useful in various biochemical assays.

Key Applications

  • Phosphatase Activity Assays :
    • Commonly used to measure ALP activity in clinical diagnostics and research.
    • The reaction produces a yellow chromophore detectable at 405 nm spectrophotometrically.
  • Enzyme-Linked Immunosorbent Assay (ELISA) :
    • Utilized as a substrate in ELISA procedures due to its high sensitivity and specificity for ALP conjugates .
  • Clinical Diagnostics :
    • Used to assess ALP levels in blood tests, which can indicate liver and bone disorders .

Case Study 1: Detection of ALP Activity

In a study assessing the antioxidant defense response in juvenile zebra seabream, 4-NPP was employed to measure ALP activity. The absorbance was recorded at 405 nm post-reaction with the substrate, demonstrating significant increases in enzyme activity under certain experimental conditions .

Case Study 2: Biochemical Analysis in Cancer Research

Research involving curcumin-based oral gels evaluated cell viability using the APH assay, where 4-NPP was used to measure ALP activity as a marker for cellular responses to treatment. The study highlighted the compound's utility in understanding cellular mechanisms related to cancer therapy .

Toxicity and Safety

4-NPP is generally regarded as non-toxic for cell cultures; however, it can cause irritation upon contact with skin or eyes. Safety precautions include using gloves and goggles when handling the compound. It is advisable to work in well-ventilated areas due to potential respiratory irritation .

Limitations and Future Directions

Despite its widespread use, 4-NPP has limitations due to its low solubility in water, which can restrict its application in some assays. Future research may focus on developing more soluble substrates or enhancing detection methods for phosphatase activity .

Summary Table of Biological Activity

ApplicationDescription
Phosphatase Activity AssaysMeasures ALP activity through p-nitrophenol release
ELISAUsed as a substrate for ALP conjugates
Clinical DiagnosticsAssesses ALP levels for liver and bone disorders
Antioxidant Defense StudiesEvaluates cellular responses using ALP activity measurements

Properties

IUPAC Name

disodium;(4-nitrophenyl) phosphate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO6P.2Na.6H2O/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;;;;;;;/h1-4H,(H2,10,11,12);;;6*1H2/q;2*+1;;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKKHKRHCKCAGH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NNa2O12P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369089
Record name 4-Nitrophenyl phosphate disodium salt hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333338-18-4, 9013-05-2
Record name 4-Nitrophenyl phosphate disodium salt hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphatase
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-Nitrophenyl phosphate disodium salt hexahydrate used to study enzyme activity?

A: This compound serves as a substrate for enzymes like alkaline phosphatase (ALP). When ALP cleaves the phosphate group, it releases 4-nitrophenol, a yellow-colored product. [] The intensity of the yellow color, measurable with a spectrophotometer, directly correlates to the ALP activity. This property makes this compound a valuable tool for studying ALP kinetics and screening for potential inhibitors. [, ]

Q2: Are there alternative methods for detecting phosphatase activity besides using this compound?

A: Yes, researchers have developed colorimetric assays using gold/silver core/shell nanorods. These nanorods change color in response to the enzymatic activity of ALP on substrates like ascorbic acid 2-phosphate. [] This method offers a visual readout of ALP activity, potentially simplifying analysis compared to traditional spectrophotometric methods.

Q3: Can this compound be used to study other enzymes besides phosphatases?

A: While primarily known as a phosphatase substrate, researchers used this compound to investigate the catalytic activity of a Cu(II)-Zn(II) complex in phosphate ester hydrolysis. [] This suggests potential applications beyond traditional phosphatase assays, particularly in exploring the catalytic mechanisms of novel compounds.

Q4: Has this compound been used in any practical applications beyond laboratory research?

A: Research demonstrates the use of this compound in optimizing immobilized phytase systems for reducing phytic acid in soymilk. [] This application highlights the potential for translating this compound-based research into practical solutions for food processing and other industries.

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